Xylotetrose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

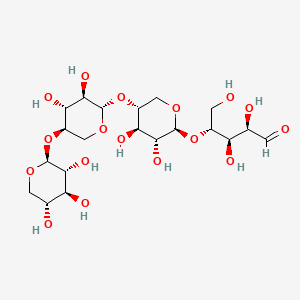

Xylotetraose is a hydrolysis product of Xylan . Xylan is a polysaccharide made from units of xylose and contains predominantly β-D-xylose units linked as in cellulose . Xylotetraose can be used for enzyme biochemical analysis .

Synthesis Analysis

Xylotetraose can be produced by the hydrolysis of cheap and abundant lignocellulosic feedstocks . A study shows that xylotetraose was produced through a two-step reaction involving polyethylenimine-coated Selenomonas ruminantium β-xylosidase immobilized on glyoxyl agarose .

Molecular Structure Analysis

The structure of a GH10 family hyper-thermophilic xylanase XynAF1 was obtained by high-resolution X-ray crystallography, and the ligand-complex structure was visualized by soaking with xylotetraose .

Chemical Reactions Analysis

Xylooligosaccharides (XOS) are mainly produced by the hydrolysis of lignocellulosic feedstocks . Xylotetraose, as a type of XOS, can be produced by microbial xylanases . These enzymes are highly specific biocatalysts that do not produce any undesirable byproducts during oligomer production .

Physical And Chemical Properties Analysis

Xylotetraose is a powder with a molecular formula of C20H34O17 and a molecular weight of 546.5 . It is stable for more than 2 years under recommended storage conditions .

Applications De Recherche Scientifique

Biodégradation de la biomasse lignocellulosique

Le Xylotetrose joue un rôle important dans la biodégradation de la biomasse lignocellulosique . C'est un substrat pour les enzymes xylanases de diverses espèces fongiques, qui décomposent les xylans en glucides fermentables. Ces glucides peuvent ensuite être utilisés pour créer des produits chimiques ou des combustibles utiles pour une gamme de secteurs industriels tels que l'alimentation, l'alimentation animale, les biocarburants, la pâte à papier et le papier .

Production de bioéthanol

Le this compound peut contribuer de manière significative à la dégradation du xylane en vue de la production de bioéthanol à partir de la biomasse lignocellulosique . En particulier, l'enzyme xylanase de l'espèce fongique Neocallimastix patriciarum présente une forte affinité de liaison pour le this compound, ce qui la rend particulièrement efficace dans ce processus .

Production de xylooligosaccharides (XOS)

Le this compound est un composant clé dans la production de xylooligosaccharides (XOS) . Les XOS sont des produits de dégradation du xylane préparés par dégradation chimique, physique ou enzymatique. Ils présentent plusieurs activités biologiques fonctionnelles, notamment des propriétés anti-inflammatoires, antioxydantes, antitumorales et antimicrobiennes .

Additifs alimentaires et fourragers

Le this compound, en tant que partie des XOS, peut être appliqué à de nombreux produits alimentaires et fourragers, exerçant leurs avantages nutritionnels . Ils ont été largement utilisés comme additifs alimentaires et fourragers en raison de leurs caractéristiques prébiotiques .

Avantages pour la santé humaine

Il a été démontré que les XOS, qui comprennent le this compound, réduisent l'incidence des maladies liées à la santé humaine

Mécanisme D'action

Target of Action

Xylotetrose, also known as Xylotetraose, primarily targets xylanase enzymes in various organisms, particularly in fungal species such as Aspergillus niger, Orpinomyces sp., Neocallimastix patriciarum, and Botrytis fuckeliana . These enzymes play a crucial role in the biodegradation of lignocellulosic biomass by breaking down xylans to fermentable carbohydrates .

Mode of Action

This compound interacts with its target enzymes through molecular binding. In silico studies have shown that xylanase enzymes from different fungal species have a high binding affinity towards this compound . This interaction leads to changes in the enzyme-substrate complexes, contributing to the efficient breakdown of xylans .

Biochemical Pathways

Once this compound is transported into the bacterial cytoplasm and isomerized to D-xylulose, it enters the pentose phosphate pathway (PPP) . The non-oxidative PPP converts D-ribulose-5-phosphate to various other compounds, including D-xylulose-5-phosphate . This pathway plays a significant role in the metabolism of xylose, leading to the production of biofuels and chemicals from biomass .

Pharmacokinetics

Its interaction with xylanase enzymes suggests that it may be efficiently metabolized in organisms that produce these enzymes .

Result of Action

The action of this compound results in the breakdown of xylans to fermentable carbohydrates, which can be used to produce useful chemicals or fuels . This process is crucial for the efficient biodegradation of lignocellulosic biomass, making this compound an important compound in industrial sectors such as food, animal feed, biofuel, pulp, and paper .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of cellulose can reduce the production of xylooligosaccharides (XOS) from xylan . Moreover, the efficiency of this compound’s action can be enhanced in environments rich in specific enzymes, such as xylanase .

Safety and Hazards

Orientations Futures

Xylooligosaccharides, including xylotetraose, are considered potential prebiotics due to their versatile properties . They target various metabolic interactions due to their adaptable properties such as solubility, low calorific value, and anti-carcinogenic effects . Extending these studies of understanding, the interaction between specific probiotics enzymes and their ligands can explore the detailed design of synbiotics in the future .

Analyse Biochimique

Biochemical Properties

In silico studies of fungal xylanase enzymes were performed using Xylotetrose among other substrates to identify the active site residues and binding affinity of those complexes . This compound showed significant molecular interaction and binding affinity with xylanase enzymes from different fungal species .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in the biodegradation of lignocellulosic biomass . This compound, as a product of xylan degradation, contributes to the breakdown of hemicellulose, a major component of the cell wall in plants .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with xylanase enzymes. These enzymes break down the internal glycosidic bond of the xylan backbone, reducing the degree of polymerization substrate and liberating mostly xylo-oligosaccharides and xylose .

Temporal Effects in Laboratory Settings

Its role in the biodegradation of lignocellulosic biomass suggests that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of xylan degradation. This process involves the action of xylanase enzymes, which break down the xylan backbone into smaller oligosaccharides, including this compound .

Propriétés

| { "Design of the Synthesis Pathway": "Xylotetraose can be synthesized through the enzymatic hydrolysis of xylan, which is a hemicellulose found in plant cell walls. The hydrolysis reaction breaks down the xylan polymer into its constituent xylose monomers, which can then be reassembled into xylotetraose through a series of glycosylation reactions.", "Starting Materials": [ "Xylan", "Water", "Xylanase enzyme", "Xylose", "Glucose", "Fructose", "Sucrose", "Lactose", "Maltose", "Dextrin" ], "Reaction": [ "Hydrolysis of xylan using xylanase enzyme to produce xylose monomers", "Purification of xylose monomers", "Glycosylation of xylose monomers using glucose, fructose, sucrose, lactose, maltose, or dextrin as the glycosylating agent", "Purification of xylotetraose product" ] } | |

Numéro CAS |

22416-58-6 |

Formule moléculaire |

C20H34O17 |

Poids moléculaire |

546.5 g/mol |

Nom IUPAC |

(2R,3R,4R)-4-[(3R,4R,5R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |

InChI |

InChI=1S/C20H34O17/c21-1-6(23)11(25)8(2-22)35-19-16(30)13(27)10(4-33-19)37-20-17(31)14(28)9(5-34-20)36-18-15(29)12(26)7(24)3-32-18/h1,6-20,22-31H,2-5H2/t6-,7+,8+,9+,10+,11+,12?,13-,14+,15+,16+,17+,18-,19?,20-/m0/s1 |

Clé InChI |

JVZHSOSUTPAVII-MIDOVEIXSA-N |

SMILES isomérique |

C1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O |

SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

Synonymes |

O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose; Xylotetraose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)